molecular formula C17H16ClN3O2S2 B2523027 N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252926-23-0

N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2523027
CAS No.: 1252926-23-0
M. Wt: 393.9
InChI Key: DUFSAGPVNSTBHX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

Thieno[2,3-d]pyrimidines have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds, including classical and nonclassical analogues, have shown promising results in inhibiting human TS and DHFR, suggesting their potential in cancer therapy. The 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold, in particular, has been highly conducive to dual inhibitory activity, indicating a promising avenue for developing new anticancer agents (Gangjee et al., 2008).

Antitumor Activity

New derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Some derivatives have been found to be nearly as active as doxorubicin, a standard chemotherapy drug, indicating their potential as novel anticancer agents (Hafez & El-Gazzar, 2017).

Structural Insights

The crystal structures of related compounds have provided insights into their molecular conformations and potential interactions. For instance, the folded conformation about the methylene C atom of the thioacetamide bridge in certain compounds has been highlighted, along with the inclination of the pyrimidine ring to the benzene ring. These structural insights can inform the design of new compounds with enhanced biological activities (Subasri et al., 2016).

Synthesis and Characterization

Efforts have been made to synthesize and characterize new heterocyclic compounds, including those with thieno[2,3-d]pyrimidine moieties. These compounds have been studied for their antimicrobial properties, further demonstrating the versatility of this chemical scaffold in developing new therapeutic agents (Hossan et al., 2012).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-13(7-8-24-15)20-17(21)25-9-14(22)19-12-6-4-5-11(18)10(12)2/h4-8H,3,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFSAGPVNSTBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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